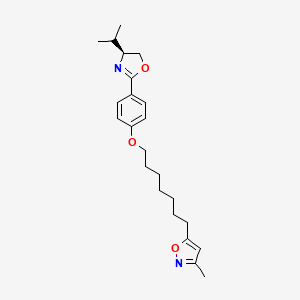
Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of copper(I) catalysis for the regioselective synthesis of isoxazole hybrids .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions to introduce various functional groups .
Chemical Reactions Analysis
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form oxadiazoles.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and copper(II) nitrate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like bromine and phosphorus pentoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and oxadiazoles, which have significant biological and chemical properties .
Scientific Research Applications
Isoxazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating diseases such as cancer and inflammation.
Industry: Used in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For instance, some isoxazole compounds exhibit antiproliferative activity by inducing apoptosis in cancer cells. This is achieved through the inhibition of specific kinases and the activation of apoptotic pathways .
Comparison with Similar Compounds
Isoxazole derivatives can be compared with other heterocyclic compounds such as oxadiazoles and benzopyran-4-ones:
Benzopyran-4-ones: These compounds are known for their cytotoxic effects against cancer cells and are often studied in combination with isoxazoles for enhanced biological activity.
List of Similar Compounds
- 1,3,4-Oxadiazole
- Benzopyran-4-one
- Isoxazoline
Conclusion
Isoxazole, 5-(7-(4-((4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and diverse biological activities make it a valuable subject of study in medicinal chemistry, biology, and industry.
Properties
CAS No. |
112270-43-6 |
|---|---|
Molecular Formula |
C23H32N2O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-methyl-5-[7-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole |
InChI |
InChI=1S/C23H32N2O3/c1-17(2)22-16-27-23(24-22)19-10-12-20(13-11-19)26-14-8-6-4-5-7-9-21-15-18(3)25-28-21/h10-13,15,17,22H,4-9,14,16H2,1-3H3/t22-/m1/s1 |
InChI Key |
KLHDQXLZRZRIFP-JOCHJYFZSA-N |
Isomeric SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=N[C@H](CO3)C(C)C |
Canonical SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


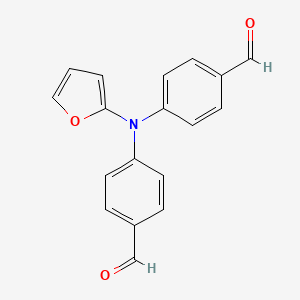
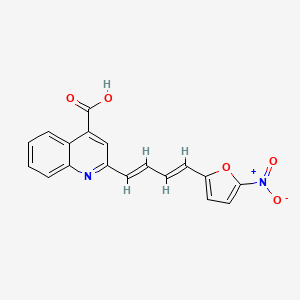
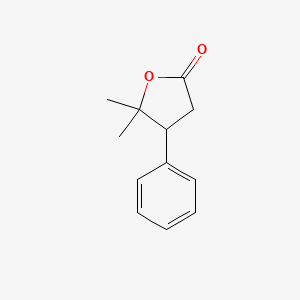
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
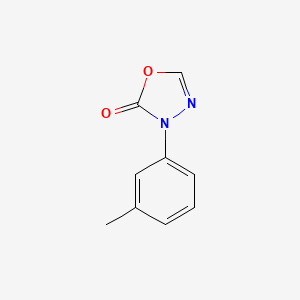
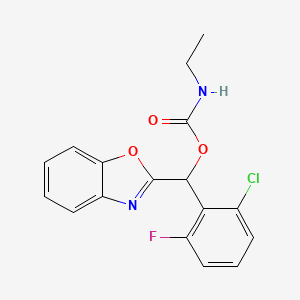
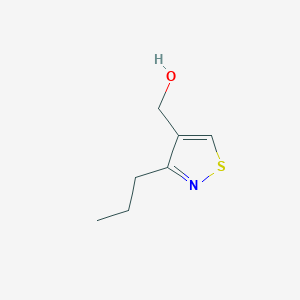

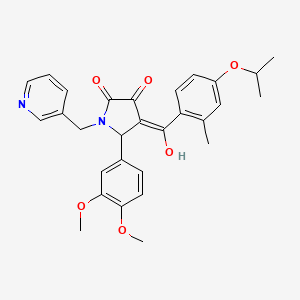


![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)

